molecular formula C23H20N4O4S2 B11592759 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11592759
M. Wt: 480.6 g/mol
InChI Key: IACZNVOFBSKCPA-WQRHYEAKSA-N
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Description

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, starting with the preparation of intermediate compounds. The key steps typically include:

    Formation of the thiazolidinone ring: This can be achieved by reacting 1,3-benzodioxole with appropriate thioamide and aldehyde under acidic conditions.

    Pyrido[1,2-a]pyrimidinone synthesis: This involves the cyclization of a suitable precursor, such as a pyrimidine derivative, with an amine under basic conditions.

    Coupling reactions: The final step involves coupling the thiazolidinone and pyrido[1,2-a]pyrimidinone intermediates using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Often performed in anhydrous conditions to prevent side reactions.

    Substitution: Can be carried out under a variety of conditions, depending on the specific substituents and desired products.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It could be investigated for its potential as a therapeutic agent due to its complex structure and multiple functional groups.

    Materials Science: The compound’s unique electronic properties might make it useful in the development of new materials for electronic or photonic applications.

    Biological Studies: Its interactions with biological molecules could be studied to understand its potential as a biochemical probe or drug candidate.

Mechanism of Action

The mechanism of action of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to enzymes or receptors: This could inhibit or activate specific biochemical pathways.

    Intercalation into DNA: This might affect gene expression or replication.

    Modulation of ion channels: This could alter cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: These compounds share the thiazolidinone ring and have been studied for their biological activities.

    Pyrido[1,2-a]pyrimidinones: These compounds share the pyrido[1,2-a]pyrimidinone core and are known for their diverse pharmacological properties.

Uniqueness

What sets 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(propylamino)-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of these two moieties, which could result in unique biological activities and applications not seen in the individual components.

Properties

Molecular Formula

C23H20N4O4S2

Molecular Weight

480.6 g/mol

IUPAC Name

(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[4-oxo-2-(propylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N4O4S2/c1-2-8-24-20-15(21(28)26-9-4-3-5-19(26)25-20)11-18-22(29)27(23(32)33-18)12-14-6-7-16-17(10-14)31-13-30-16/h3-7,9-11,24H,2,8,12-13H2,1H3/b18-11-

InChI Key

IACZNVOFBSKCPA-WQRHYEAKSA-N

Isomeric SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Canonical SMILES

CCCNC1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5

Origin of Product

United States

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